![molecular formula C11H17N B14508920 2,2,4,4-Tetramethylbicyclo[3.1.0]hexane-6-carbonitrile CAS No. 63261-38-1](/img/structure/B14508920.png)
2,2,4,4-Tetramethylbicyclo[3.1.0]hexane-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4,4-Tetramethylbicyclo[310]hexane-6-carbonitrile is a bicyclic compound characterized by its unique structure, which includes a nitrile group attached to a highly strained bicyclo[310]hexane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4-Tetramethylbicyclo[3.1.0]hexane-6-carbonitrile typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using organic or iridium photoredox catalysts under blue LED irradiation . The reaction is highly diastereoselective, especially when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
While specific industrial production methods for 2,2,4,4-Tetramethylbicyclo[31The use of photoredox catalysts and efficient reaction conditions ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2,4,4-Tetramethylbicyclo[3.1.0]hexane-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized under specific conditions to form corresponding amides or carboxylic acids.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The strained bicyclic structure allows for nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) are effective in substitution reactions.
Major Products
Oxidation: Amides and carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,4,4-Tetramethylbicyclo[3.1.0]hexane-6-carbonitrile has several applications in scientific research:
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 2,2,4,4-Tetramethylbicyclo[3.1.0]hexane-6-carbonitrile involves its interaction with molecular targets through its nitrile group and strained bicyclic structure. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, while the strained bicyclic framework can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with various pathways.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.1.0]hexane: Similar structure but lacks the nitrile group.
2,2,4,4-Tetramethylbicyclo[3.1.0]hexane: Similar structure but without the nitrile group.
Cyclopropylamines: Share the strained ring structure but differ in functional groups.
Uniqueness
2,2,4,4-Tetramethylbicyclo[310]hexane-6-carbonitrile is unique due to the presence of both the nitrile group and the highly strained bicyclic framework
Properties
CAS No. |
63261-38-1 |
|---|---|
Molecular Formula |
C11H17N |
Molecular Weight |
163.26 g/mol |
IUPAC Name |
2,2,4,4-tetramethylbicyclo[3.1.0]hexane-6-carbonitrile |
InChI |
InChI=1S/C11H17N/c1-10(2)6-11(3,4)9-7(5-12)8(9)10/h7-9H,6H2,1-4H3 |
InChI Key |
KPAPOVSEWXPZFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2C1C2C#N)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


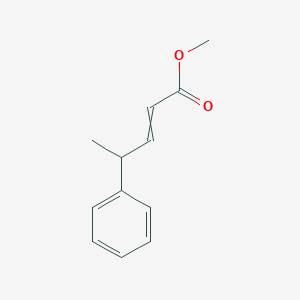
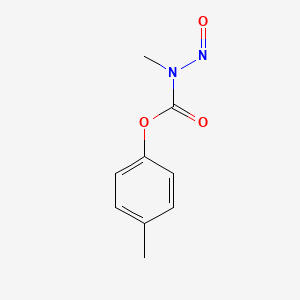
![N,N,5-Trimethyl[1,1'-biphenyl]-2-amine](/img/structure/B14508851.png)

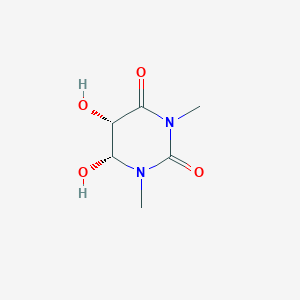
![N-(Propan-2-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B14508862.png)
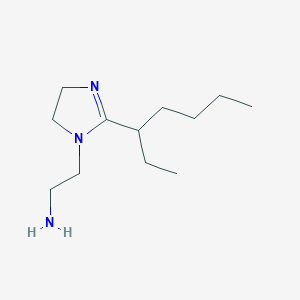
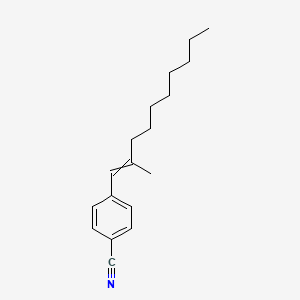



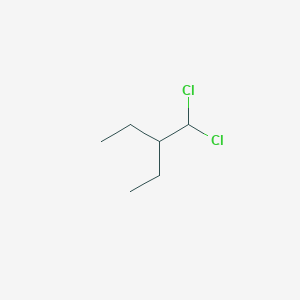
![2,2'-Disulfanediylbis{4-chloro-N-[2-(diethylamino)ethyl]benzamide}](/img/structure/B14508904.png)

